

2-Amino-2-(4-fluorophenyl)acetonitrile CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-2-(4-fluorophenyl)acetonitrile

Cat. No.: B1270793

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Technical Guide: 2-Amino-2-(4-fluorophenyl)acetonitrile

An In-depth Overview for Researchers and Drug Development Professionals

Introduction

2-Amino-2-(4-fluorophenyl)acetonitrile, also known as α -cyano-4-fluorobenzylamine, is a fluorinated aminonitrile that serves as a valuable building block in medicinal chemistry and synthetic organic chemistry. The incorporation of a fluorine atom onto the phenyl ring is a common strategy in drug design, often leading to improved metabolic stability, binding affinity, and pharmacokinetic properties of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

2-Amino-2-(4-fluorophenyl)acetonitrile is a small molecule with a unique combination of a reactive nitrile group and a primary amine on a benzylic carbon. While specific experimental data for some physical properties are not widely reported, the known chemical and computed properties are summarized below.

Table 1: Chemical Identifiers and Properties

Property	Value	Citation(s)
CAS Number	56464-70-1	[1][2]
Molecular Formula	C ₈ H ₇ FN ₂	[1][3]
Molecular Weight	150.15 g/mol	[1][3]
IUPAC Name	2-amino-2-(4-fluorophenyl)acetonitrile	[3]
Synonyms	α-Cyano-4-fluorobenzylamine, 2-Amino-2-(p-fluorophenyl)acetonitrile	[1][3]
SMILES	<chem>C1=CC(=CC=C1C(C#N)N)F</chem>	[3]
InChI Key	HAEXHZOJAUQXNI-UHFFFAOYSA-N	[3]
Density	1.208 g/cm ³ (Predicted)	[3]

Table 2: Physical Properties

Property	Value
Melting Point	Data not readily available in cited sources.
Boiling Point	Data not readily available in cited sources.
Solubility	Data not readily available in cited sources.

Experimental Protocols

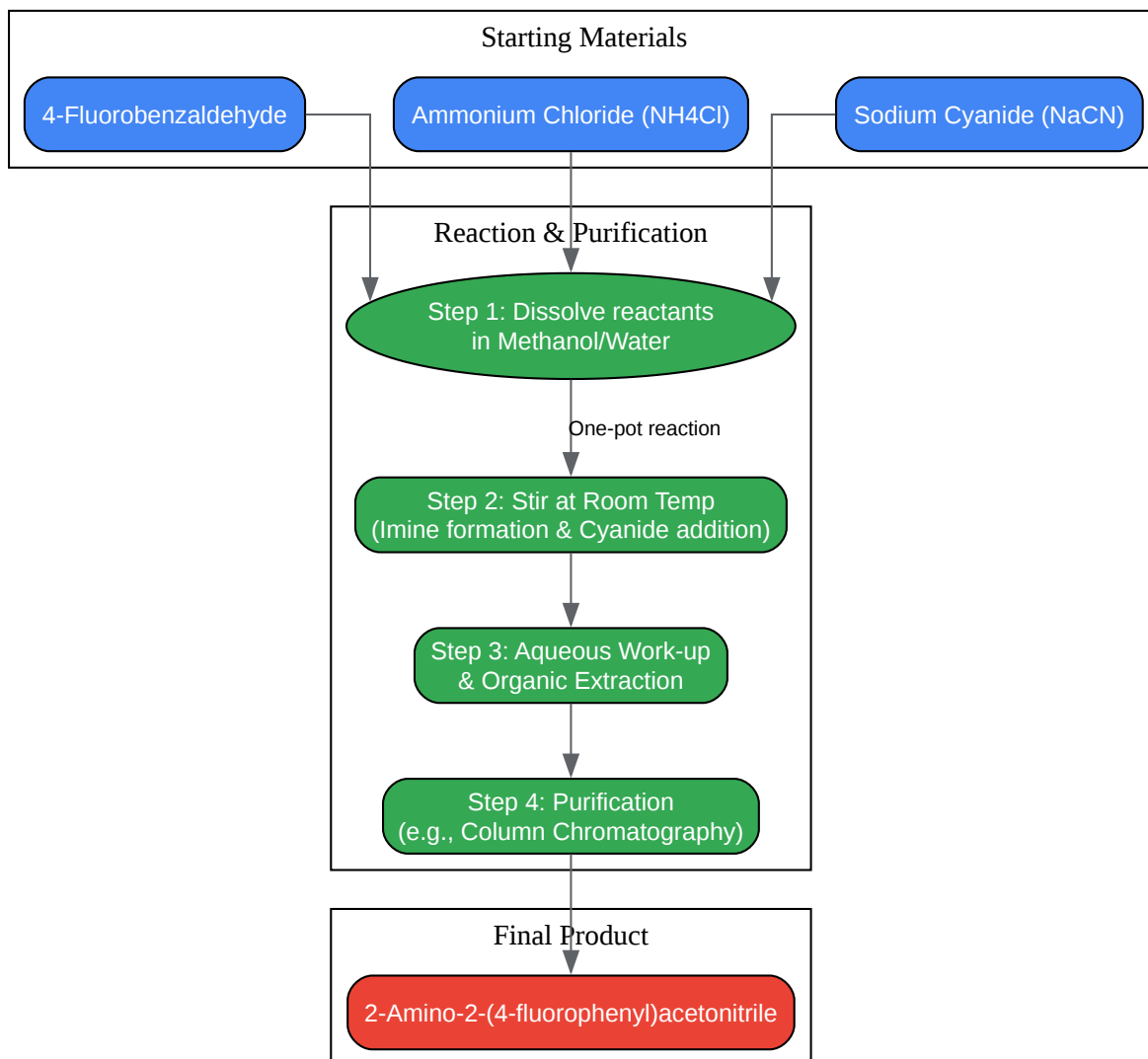
Synthesis via Strecker Reaction

The most common and direct method for synthesizing α-aminonitriles like **2-Amino-2-(4-fluorophenyl)acetonitrile** is the Strecker synthesis. This versatile one-pot, three-component reaction involves an aldehyde, a source of ammonia, and a cyanide source.

Reaction Scheme: 4-Fluorobenzaldehyde + Ammonia + Cyanide → **2-Amino-2-(4-fluorophenyl)acetonitrile**

Detailed Methodology:

- **Imine Formation:** 4-Fluorobenzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol. An ammonia source, typically an aqueous solution of ammonium chloride or ammonia gas, is added to the solution. The mixture is stirred, leading to the in-situ formation of the corresponding imine.
- **Nucleophilic Addition of Cyanide:** A cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is added to the reaction mixture. The cyanide ion acts as a nucleophile, attacking the electrophilic carbon of the imine to form the α -aminonitrile product.
- **Work-up and Purification:** The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.



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Caption: Workflow for the Strecker synthesis of **2-Amino-2-(4-fluorophenyl)acetonitrile**.

Analytical Characterization

The identity and purity of the synthesized compound are typically confirmed using a combination of spectroscopic and chromatographic techniques:

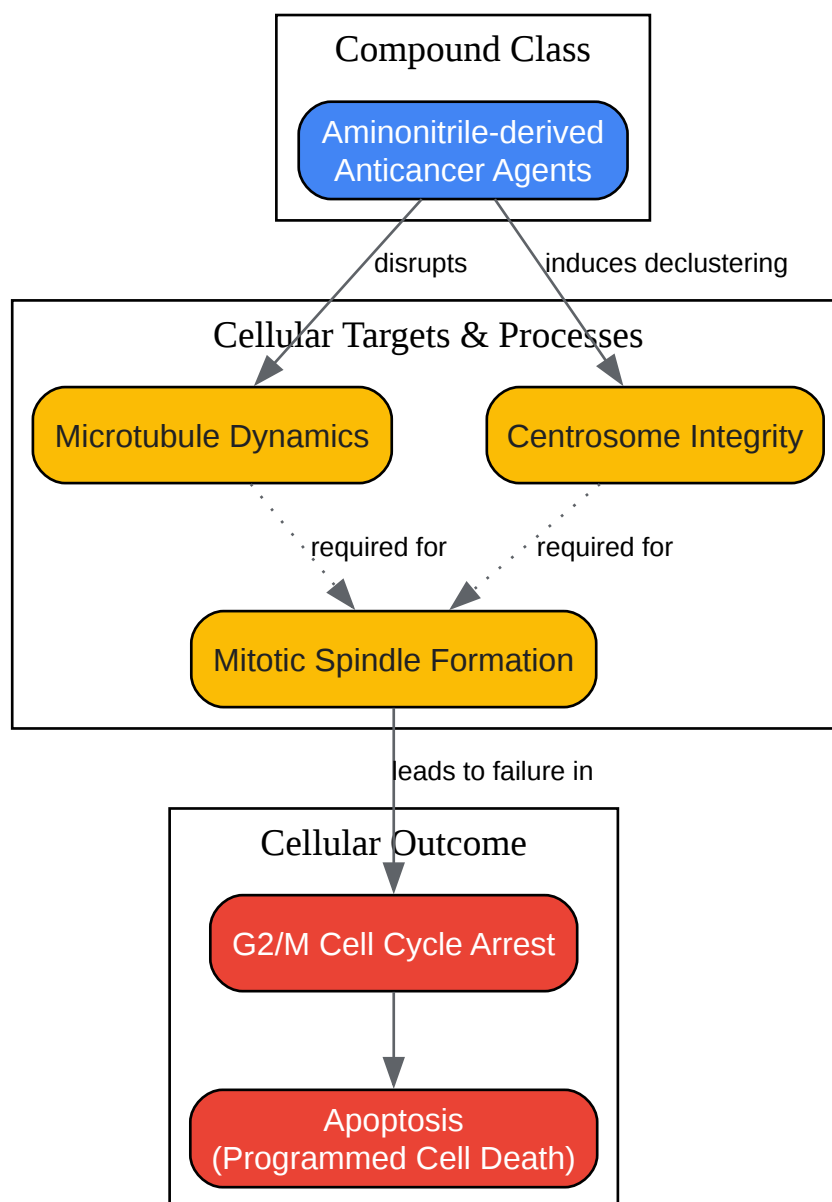
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are used to confirm the molecular structure, showing characteristic peaks for the aromatic, methine, and amino protons and carbons.
- Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the nitrile ($\text{C}\equiv\text{N}$) stretch (typically around $2200\text{--}2260\text{ cm}^{-1}$) and the N-H stretches of the primary amine (around $3300\text{--}3500\text{ cm}^{-1}$).
- High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product.

Biological Activity and Applications in Drug Development

While specific biological activities for **2-Amino-2-(4-fluorophenyl)acetonitrile** are not extensively documented in dedicated studies, its structural motifs are present in molecules with significant therapeutic interest. Aminoacetonitrile derivatives are a known class of synthetic anthelmintic compounds. Furthermore, related heterocyclic structures synthesized from aminonitriles have shown promising anticancer properties.

Potential as an Anticancer Agent Precursor

Research on structurally related compounds, such as 2-amino-4-aryl-pyran-3-carbonitriles, has identified potent anticancer activities. These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells through mechanisms that include microtubule disruption and centrosome declustering. This suggests that **2-Amino-2-(4-fluorophenyl)acetonitrile** could serve as a key intermediate for synthesizing novel compounds targeting the cytoskeleton in cancer therapy.



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Caption: Conceptual pathway for the anticancer mechanism of action of related aminonitrile derivatives.

Safety and Handling

2-Amino-2-(4-fluorophenyl)acetonitrile is classified as a dangerous good for transport and requires careful handling.[1] Based on safety data for structurally similar compounds, it should be considered toxic and an irritant.

Table 3: Hazard Summary

Hazard Type	Description
Acute Toxicity	Toxic if swallowed, in contact with skin, or if inhaled.
Irritation	Causes skin and serious eye irritation. May cause respiratory irritation.

Recommended Handling Precautions:

- Use only in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

2-Amino-2-(4-fluorophenyl)acetonitrile is a valuable chemical intermediate with significant potential for the synthesis of novel therapeutic agents. Its preparation via the robust Strecker synthesis makes it an accessible building block for creating libraries of compounds for drug discovery, particularly in the areas of anthelmintics and oncology. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its potential toxicity. Further exploration of its derivatives may lead to the discovery of new and effective pharmaceuticals.

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References

- 1. 2-Amino-2-(4-fluorophenyl)propanenitrile | C₉H₉FN₂ | CID 16783921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [2-Amino-2-(4-fluorophenyl)acetonitrile CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270793#2-amino-2-4-fluorophenyl-acetonitrile-cas-number-and-properties]

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